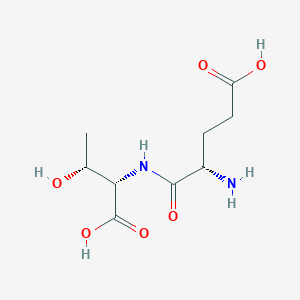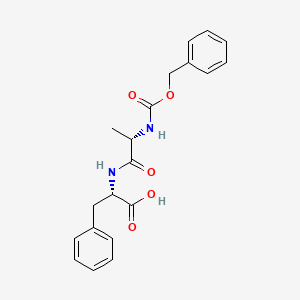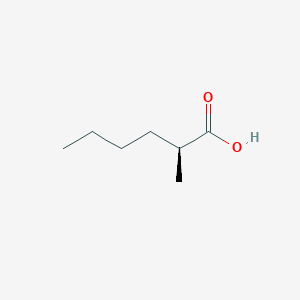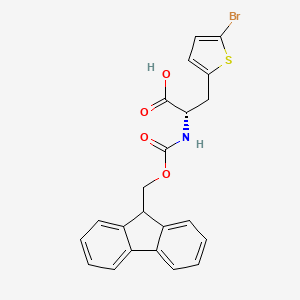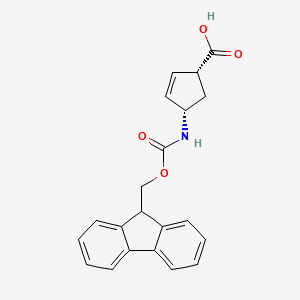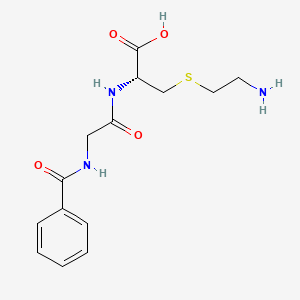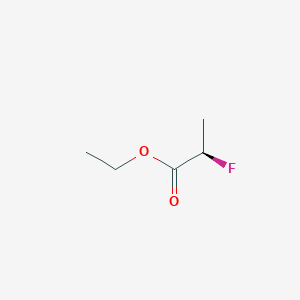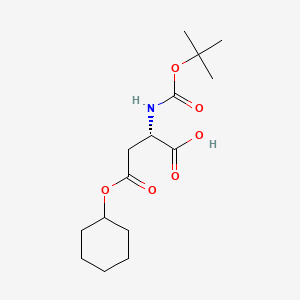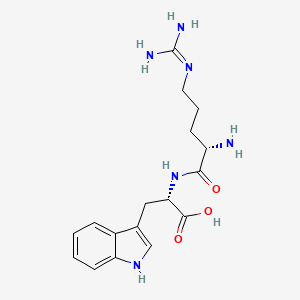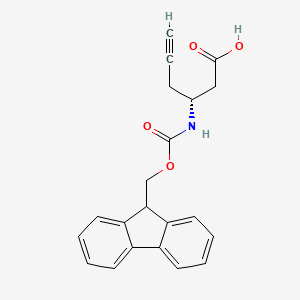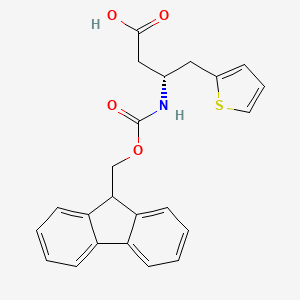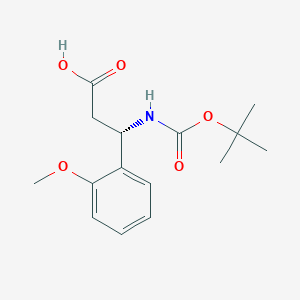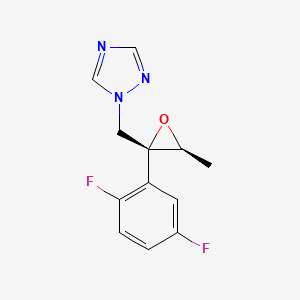
1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been explored in various studies. In one approach, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of ester ethoxycarbonylhydrazones with primary amines. This method also led to the creation of a Schiff base by further reacting one of the synthesized compounds with 4-methoxybenzaldehyde, followed by the production of Mannich base derivatives using morpholine or methyl piperazine as the amine component . Another study reported the synthesis of 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety through two routes: one starting from the reaction of ethyl 2,2-difluoro(heteroaryl)acetate with phenyllithiums and the other from the reaction of chlorodifluoro(heteroaryl)methane with benzaldehydes . These methods highlight the versatility in synthesizing 1,2,4-triazole derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be further substituted with various functional groups. The presence of difluorophenyl and methyloxirane groups, as mentioned in the compound of interest, suggests a complex structure that may influence the compound's reactivity and interaction with biological targets. The difluoro(heteroaryl)methyl moiety, in particular, has been incorporated into new antifungal 1,2,4-triazoles, indicating the importance of these substituents in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives is influenced by the substituents attached to the triazole ring. For instance, the Schiff base formation and subsequent Mannich reaction in the synthesis of some derivatives demonstrate the potential for these compounds to undergo nucleophilic addition and condensation reactions . The difluoro(heteroaryl)methyl moiety in antifungal 1,2,4-triazoles suggests that these compounds may also participate in reactions typical of difluoromethylated compounds, such as nucleophilic substitution, due to the presence of the electron-withdrawing fluorine atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are largely determined by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the lipophilicity, stability, and bioavailability of these compounds. The antifungal activities of the synthesized 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety indicate that these compounds have the potential to interact effectively with biological systems, which is often a result of their physicochemical properties . Additionally, the use of a DMSO/H2O mixture as a solvent in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles suggests solubility considerations in the design and synthesis of these compounds .
Applications De Recherche Scientifique
Antifungal Activities
The compound has been extensively studied for its antifungal properties. Research demonstrates potent antifungal activity against various strains, including Candida albicans, both in vitro and in vivo. This is evident in studies exploring different stereoisomers and derivatives of the compound, emphasizing its role in developing antifungal agents (Tasaka et al., 1993), (Tasaka et al., 1995), (Kitazaki et al., 1996).
Synthesis and Chemical Properties
Multiple studies have focused on the synthesis of this compound and its stereoisomers. These investigations provide insights into the compound's stereochemistry and potential for large-scale production, which is crucial for pharmaceutical applications. They also delve into the synthesis routes that are vital for developing various medicinal compounds (Ichikawa et al., 2000), (Butters et al., 2001).
Pharmacokinetic Properties
Research includes studying the pharmacokinetic properties of this compound, like solubility in various solvents and biological media. Understanding these properties is essential for drug development, particularly in designing drugs with optimal absorption and distribution characteristics (Volkova et al., 2020).
Potential in Cancer Treatment
There is evidence of the compound's potential in treating cancer, indicated by molecular docking studies showing its interaction with the EGFR kinase domain ATP binding site. This suggests that the compound or its derivatives could be developed as anticancer agents (Kaczor et al., 2013).
Analytical Applications
The compound has been used in analytical chemistry, particularly in the development and validation of methods for quantifying genotoxic impurities in drug samples. This highlights its utility in ensuring drug safety and compliance with regulatory standards (Devanna & Reddy, 2016).
Propriétés
IUPAC Name |
1-[[(2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOWWJNQQPRWCO-QPUJVOFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

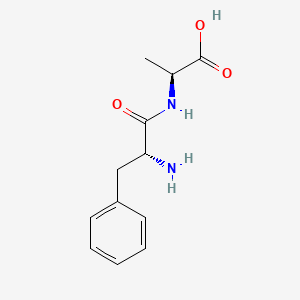
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
